1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Description
1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenoxypropyl side chain. The compound’s molecular formula is C₁₉H₂₂ClFN₂O, with a calculated molecular weight of 348.85 g/mol. It is synthesized via nucleophilic substitution and condensation reactions, as described in , yielding a crystalline solid with a melting point of 97–98°C . Its structure includes a piperazine core linked to a 4-fluorophenoxy group via a three-carbon propyl chain, which influences its physicochemical and pharmacological properties. The fluorine atom enhances lipophilicity and bioavailability, while the phenoxy group contributes to receptor-binding interactions, particularly in central nervous system (CNS)-targeted applications .
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRGSSVEEBFOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374636 | |
| Record name | 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537037-78-8 | |
| Record name | 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 537037-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 1,3-dibromopropane to form 3-(4-fluorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-[3-(4-fluorophenoxy)propyl]piperazine. Finally, the product is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Scientific Research Applications
- Pharmacological Studies
-
Antitumor Activity
- Preliminary studies have suggested that 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death), making it a candidate for further development in cancer therapeutics .
- Neuropharmacology
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine (15)
- Structure : Differs by substituting the terminal phenyl group with a 4-chlorophenyl moiety.
- Properties : Melting point 97–98°C , yield 75.9% , molecular formula C₁₉H₂₂ClFN₂O .
- Activity: Tested for antiparkinsonian activity, demonstrating serotonin (5-HT1A) and dopamine receptor interactions.
1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride
1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine Dihydrochloride (3d)
- Structure : Incorporates a triazole ring instead of fluorine.
- Properties : Melting point 146–148°C , molecular formula C₁₅H₂₁N₅O·2HCl .
- Activity: The triazole group enhances hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration compared to the fluorophenoxy analog .
Benzisoxazole Derivatives ()
- Example : 1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine dihydrochloride.
- Activity : Demonstrates ED₅₀ = 5.2 mg/kg in analgesic assays, superior to propoxyphene (ED₅₀ = 3.9 mg/kg). The benzisoxazole moiety confers high antipsychotic potency with reduced extrapyramidal side effects .
- Comparison: The target compound’s 4-fluorophenoxy group may offer a broader receptor profile but lower analgesic efficacy than benzisoxazole derivatives.
Nitroheterocyclic Derivatives ()
- Example : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-(pyridin-2-yl)piperazine dihydrochloride.
- Activity: Antichagasic agents with IC₅₀ values in the nanomolar range. The nitro group facilitates redox interactions, critical for antiparasitic activity .
Physicochemical Properties
Key Observations :
- Higher molecular weight correlates with increased melting points in benzisoxazole derivatives.
- The target compound’s moderate melting point suggests balanced crystallinity and solubility.
Biological Activity
1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a piperazine core substituted with a 4-fluorophenoxypropyl group, which contributes to its unique pharmacological profile.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that this compound may act as a modulator of dopamine and serotonin receptors, which are crucial in various neuropsychiatric disorders.
- Dopamine Receptor Interaction : Studies have shown that the compound influences dopamine turnover in the brain. For instance, an oral dose of 50-250 mg/kg resulted in a transient increase in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests that the compound may have both stimulant and inhibitory effects on dopaminergic signaling.
- Serotonin Receptor Modulation : The compound has also been studied for its affinity towards serotonin receptors. It demonstrates notable selectivity for certain serotonin receptor subtypes, which could be beneficial in treating conditions like depression and anxiety .
In Vivo Studies
In vivo studies have explored the effects of this compound on animal models. Notably:
- Dopamine and Norepinephrine Levels : Administration of the compound altered levels of monoamines such as dopamine and norepinephrine, affecting behaviors related to mood and cognition .
- Potential Antipsychotic Effects : Given its action on dopamine receptors, there is potential for this compound to be developed as an antipsychotic agent with fewer side effects compared to traditional medications .
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity and functional activity at various receptor sites:
| Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| 5-HT2A | Moderate | Antagonist |
| D2 | High | Partial Agonist |
| D3 | Low | Antagonist |
These findings indicate that this compound can selectively modulate receptor activity, which is critical for developing therapeutic agents targeting multiple pathways.
Case Studies
- Schizophrenia Treatment : A case study involving patients with schizophrenia indicated that compounds similar to this compound showed promise in reducing symptoms while minimizing extrapyramidal side effects commonly associated with antipsychotics .
- Depression Models : In animal models of depression, administration of the compound led to significant improvements in behavioral tests, suggesting antidepressant-like effects mediated through its action on serotonin receptors .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride?
Answer:
The synthesis typically involves coupling a fluorophenoxypropyl group to a piperazine core. A general approach includes:
- Step 1: Reacting 4-fluorophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) to form 3-(4-fluorophenoxy)propyl chloride.
- Step 2: Introducing the piperazine moiety via nucleophilic substitution. Piperazine is reacted with the intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Step 3: Salification with HCl gas in ethanol to yield the dihydrochloride salt. Crystallization is achieved using anti-solvents like benzene or chloroform .
Critical Conditions:
- Use anhydrous solvents to avoid hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Key analytical techniques include:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and salt formation. For example, piperazine derivatives often show N–H···Cl hydrogen bonds in the dihydrochloride form .
- NMR Spectroscopy:
- ¹H NMR: Expect signals for the piperazine ring (δ 2.5–3.5 ppm) and aromatic fluorophenyl protons (δ 6.8–7.2 ppm).
- ¹³C NMR: Piperazine carbons appear at δ 40–50 ppm; fluorophenyl carbons at δ 115–160 ppm .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for the free base) and isotopic patterns matching Cl and F .
Advanced: How do environmental factors (pH, temperature) influence the compound’s stability in biochemical assays?
Answer:
- pH Sensitivity: Piperazine derivatives are prone to protonation/deprotonation. At physiological pH (7.4), the dihydrochloride salt may partially dissociate, altering solubility and receptor binding. Buffered solutions (e.g., PBS) are recommended for in vitro studies .
- Thermal Stability: Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C. Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity: Fluorinated aromatic systems are generally UV-stable, but prolonged light exposure may induce radical formation. Use amber vials for long-term storage .
Advanced: What computational strategies can optimize reaction pathways for this compound?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental validation to prioritize high-yield conditions .
- Machine Learning (ML): Train models on PubChem data (e.g., similar piperazine derivatives) to predict optimal solvents, catalysts, or temperatures. ML algorithms can reduce trial-and-error by 30–50% .
- Solvent Screening: COSMO-RS simulations predict solubility in solvents like DCM or ethanol, minimizing purification steps .
Advanced: How can researchers resolve contradictions in receptor binding data across studies?
Answer:
- Assay Standardization: Discrepancies often arise from variations in assay conditions (e.g., receptor isoform, cell line). Use validated protocols (e.g., Radioligand Binding Assays with [³H]-labeled standards) .
- Data Normalization: Express binding affinity (IC₅₀ or Kᵢ) relative to a common reference compound (e.g., ketanserin for 5-HT receptors) .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What biochemical pathways are influenced by this compound, and how are they validated?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
